molecular formula C12H15BFNO3 B1458605 (2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid CAS No. 1704064-22-1

(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid

Cat. No. B1458605
M. Wt: 251.06 g/mol
InChI Key: RPTBNULUQIKHCW-UHFFFAOYSA-N
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Description

“(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C12H15BFNO3 . It has an average mass of 251.062 Da and a monoisotopic mass of 251.112900 Da .


Molecular Structure Analysis

The molecular structure of “(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a piperidinylmethyl group .


Chemical Reactions Analysis

Boronic acids, including “(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid”, are highly valuable building blocks in organic synthesis . They can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The Suzuki–Miyaura coupling is one of the most important applications of boronic acids .

Scientific Research Applications

Sensing and Detection Applications

Boronic acids, including derivatives similar to the specified compound, have been utilized in the development of chemosensors for detecting biologically relevant species such as carbohydrates, dopamine, fluorides, metal ions, and hydrogen peroxide. These compounds leverage the reversible covalent interactions between boronic acids and diols for efficient detection methods in aqueous solutions (Guo, Shin, & Yoon, 2012).

Organic Synthesis and Catalysis

In organic synthesis, boronic acids are widely used as intermediates and catalysts for various reactions. Fluoro-substituted phenylboronic acids, including compounds with structures related to the given compound, have been investigated for their applications in Suzuki cross-coupling reactions, demonstrating the importance of fluorine substituents on the properties of phenylboronic compounds. These studies have shown that fluorine substitution influences Lewis acidity, hydrolytic stability, and reactivity, which are critical for their application in synthetic chemistry (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).

Diagnostic and Therapeutic Research

Boronic acid derivatives have been explored for their potential in diagnostic and therapeutic applications, particularly in cancer research. For example, boron neutron capture therapy (BNCT), a targeted cancer treatment approach, utilizes boronic acid compounds as part of its mechanism to destroy cancer cells selectively. Research on the transport mechanism of boronated amino acids in human glioblastoma cells highlights the significance of such compounds in anticipating the therapeutic effects of BNCT (Yoshimoto et al., 2013).

Material Science and Nanotechnology

In material science, boronic acid derivatives are applied in the modification and functionalization of nanomaterials. Studies have demonstrated the use of phenyl boronic acids for the surface modification of carbon nanotubes, enabling the development of sensors and materials with specific binding capabilities for saccharides. This application is significant for creating materials with enhanced selectivity and sensitivity for biological and chemical sensing (Mu et al., 2012).

Future Directions

The future directions of research on boronic acids, including “(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid”, involve extending the studies in medicinal chemistry to obtain new promising drugs . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown promise in modifying selectivity, physicochemical, and pharmacokinetic characteristics .

properties

IUPAC Name

[2-fluoro-4-[(4-oxopiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO3/c14-12-7-9(1-2-11(12)13(17)18)8-15-5-3-10(16)4-6-15/h1-2,7,17-18H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTBNULUQIKHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CN2CCC(=O)CC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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